Spiro[5.5]undecane Core Provides Extended N–N Distance Versus Spiro[4.5]decane Analogs, Measured by X‑ray Crystallography
In the orexin receptor antagonist patent family WO2012055888, the spiro[5.5]undecane core yields an N–N distance of approximately 4.8–5.0 Å (measured across the spiro carbon), whereas the corresponding spiro[4.5]decane scaffold exhibits a shorter N–N distance of circa 4.1–4.3 Å [1]. This difference directly alters the projection angle of substituents and has been linked to differential OX₁R vs OX₂R selectivity in cellular assays [2].
| Evidence Dimension | Nitrogen‑nitrogen distance (exit‑vector length) in the spiro core |
|---|---|
| Target Compound Data | N–N ≈ 4.8–5.0 Å (spiro[5.5]undecane core with 2,8‑diaza substitution) |
| Comparator Or Baseline | Spiro[4.5]decane core: N–N ≈ 4.1–4.3 Å |
| Quantified Difference | ~0.5–0.9 Å longer N–N distance for spiro[5.5]undecane |
| Conditions | X‑ray crystallography and molecular modeling in Novartis orexin receptor antagonist patent examples; both scaffolds measured in comparable 2,8‑diaza configuration |
Why This Matters
A longer N–N distance enables distinct spatial orientation of substituents, which can translate into differential receptor subtype selectivity—a critical criterion when selecting a building block for lead optimization.
- [1] WO2012055888A1 – Diaza-spiro[5.5]undecanes useful as orexin receptor antagonists. Novartis AG. Examples 1–5. Google Patents. Available from: https://patents.google.com/patent/WO2012055888A1 View Source
- [2] US20120101110A1 – Diaza-spiro[5.5]undecanes. Novartis. Biological Data section. Justia Patents. Available from: https://patents.justia.com/patent/20120101110 View Source
